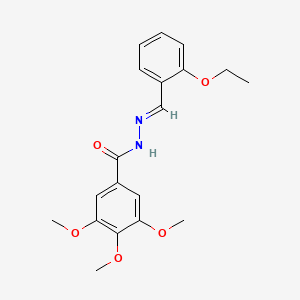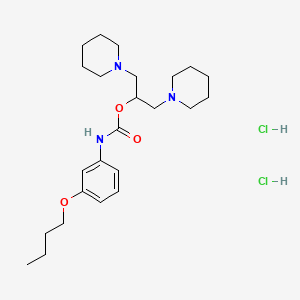![molecular formula C27H29N3O2S2 B11978387 (5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)
(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, une partie pyrazole et un groupe isopentyloxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle thiazolidinone, suivie par l'introduction de la partie pyrazole et du groupe isopentyloxy. Les réactifs couramment utilisés dans ces réactions comprennent les thioamides, les aldéhydes et les hydrazines. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et la pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour accroître l'efficacité et réduire les coûts. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour produire de grandes quantités de composé avec une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en thioéther.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazolidinone.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines ou les thiols. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des solvants spécifiques, des températures et des catalyseurs.
Produits majeurs
Applications de la recherche scientifique
(5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de (5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, inhibant leur activité et perturbant les processus cellulaires. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
(5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one : Ce composé est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure moléculaire.
Thiazolidinones : Les composés avec un cycle thiazolidinone sont connus pour leurs activités biologiques diverses.
Pyrazoles : Les dérivés du pyrazole sont largement étudiés pour leurs propriétés pharmacologiques.
Unicité
L'unicité de (5Z)-3-Éthyl-5-({3-[4-(isopentyloxy)-3-méthylphényl]-1-phényl-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one réside dans sa combinaison d'un cycle thiazolidinone avec une partie pyrazole et un groupe isopentyloxy. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C27H29N3O2S2 |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-5-29-26(31)24(34-27(29)33)16-21-17-30(22-9-7-6-8-10-22)28-25(21)20-11-12-23(19(4)15-20)32-14-13-18(2)3/h6-12,15-18H,5,13-14H2,1-4H3/b24-16- |
Clé InChI |
JTMCEVJIFCUGIB-JLPGSUDCSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978310.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978323.png)
![(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11978329.png)


![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide](/img/structure/B11978353.png)
![(6Z)-3-methoxy-6-[4-(1-phenylpyrazol-4-yl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11978361.png)


![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)

![Isobutyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978377.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978381.png)
